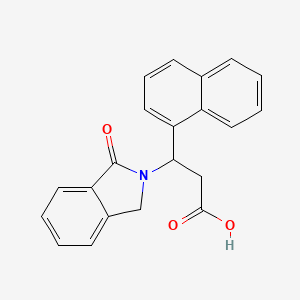
3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 83747-30-2, is a compound of interest due to its potential biological activities. This article aims to provide an overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.
Anti-Cancer Activity
A significant area of research has focused on the anti-cancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Liver Cancer Cells
A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The results indicated:
- Inhibition Rate : At a concentration of 10 µM, the compound exhibited a growth inhibition rate exceeding 70% in HCC cell lines.
- Mechanism : The compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP proteins.
Anti-inflammatory Effects
In addition to its anti-cancer properties, the compound has also been studied for its anti-inflammatory effects.
Research Findings
A study highlighted that:
- Cytokine Production : Treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Signal Pathways : The anti-inflammatory action appears to be mediated through the NF-kB signaling pathway, leading to decreased activation of inflammatory responses.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : Suppression of inflammatory cytokine release.
- Signaling Pathway Interference : Inhibition of key signaling pathways involved in cell proliferation and inflammation.
Summary Table of Biological Activities
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
- Antitumor Activity : Studies have suggested that derivatives of isoindoles exhibit cytotoxic effects against various cancer cell lines. The naphthyl substitution may enhance these effects by improving binding affinity to biological targets.
- Neuroprotective Effects : Some research indicates that compounds containing isoindole structures can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or antioxidant activity.
Materials Science
The unique properties of 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its ability to form strong intermolecular interactions can lead to materials with improved performance characteristics.
Analytical Chemistry
Due to its distinct spectral properties, this compound can serve as a standard reference material in analytical techniques such as:
- NMR Spectroscopy : The compound's NMR characteristics provide insights into its molecular structure and dynamics, making it useful for method development in organic synthesis.
- Chromatography : It can be used as a calibration standard in chromatographic methods due to its well-defined retention time and response factors.
Case Study 1: Antitumor Activity Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study demonstrated that administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, highlighting its therapeutic potential for neurodegenerative disorders .
特性
IUPAC Name |
3-naphthalen-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20(24)12-19(18-11-5-8-14-6-1-3-9-16(14)18)22-13-15-7-2-4-10-17(15)21(22)25/h1-11,19H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUKUAUBFQAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













